molecular formula C14H17N5O3S B2427473 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2202041-66-3

4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2427473
CAS RN: 2202041-66-3
M. Wt: 335.38
InChI Key: CIYHZSXKXDQLAU-UHFFFAOYSA-N
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Description

4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, also known as TACB, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of azetidine-containing compounds and has shown potential in various research applications.

Mechanism of Action

Target of Action

The primary target of this compound is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds with similar structures exhibited significant HSP90α binding affinity . The mode of interaction between the compound and the binding sites of HSP90 involves hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the pathways involving HSP90 and its client proteins. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring in this compound, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to degradation of client proteins by the ubiquitin–proteasome pathway . This marks the beginning of the era of HSP90 inhibitors . The compound displayed potent anti-proliferative activities, particularly in certain cell lines .

properties

IUPAC Name

N,N-dimethyl-4-[3-(triazol-1-yl)azetidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-17(2)23(21,22)13-5-3-11(4-6-13)14(20)18-9-12(10-18)19-8-7-15-16-19/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYHZSXKXDQLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

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